molecular formula C6H12O6 B7959010 beta-D-altropyranose CAS No. 7283-10-5

beta-D-altropyranose

Cat. No.: B7959010
CAS No.: 7283-10-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DGPNFKTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-altropyranose: is a monosaccharide with the molecular formula C6H12O6. It is a type of sugar that belongs to the class of carbohydrates known as hexoses. This compound is characterized by its pyranose ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The “beta” designation indicates the configuration of the hydroxyl group attached to the anomeric carbon (carbon-1) in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-altropyranose can be synthesized through various chemical reactions involving carbohydrate precursors. One common method involves the use of 1,6:2,3-dianhydro-beta-D-mannopyranose as a starting material. The reaction involves the addition of triflic anhydride in anhydrous dichloromethane and anhydrous pyridine under cooling conditions. The resulting intermediate is then treated with tetrabutylammonium nitrite in dry dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of precursor sugars. Enzymes such as glycosyltransferases are used to catalyze the formation of the pyranose ring structure. This method is preferred for large-scale production due to its efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions: Beta-D-altropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form aldonic acids.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce alditols.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride to replace hydroxyl groups with halogens.

Major Products:

    Oxidation: Aldonic acids

    Reduction: Alditols

    Substitution: Halogenated derivatives

Scientific Research Applications

Beta-D-altropyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-altropyranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The hydroxyl groups on the pyranose ring allow it to form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. Additionally, this compound can participate in glycosylation reactions, where it is transferred to proteins or lipids, modifying their function and activity .

Comparison with Similar Compounds

  • Beta-D-glucopyranose
  • Beta-D-mannopyranose
  • Beta-D-galactopyranose

Comparison: Beta-D-altropyranose is unique due to its specific configuration and the position of its hydroxyl groups. Compared to beta-D-glucopyranose, which is the most common form of glucose, this compound has different stereochemistry at certain carbon atoms, leading to distinct chemical and biological properties. Beta-D-mannopyranose and beta-D-galactopyranose also differ in their stereochemistry, which affects their reactivity and interactions with enzymes .

Properties

IUPAC Name

(2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-DGPNFKTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-10-5
Record name beta-D-Altropyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALTROPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4MRR6TBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-altropyranose
Reactant of Route 2
beta-D-altropyranose
Reactant of Route 3
beta-D-altropyranose
Reactant of Route 4
beta-D-altropyranose
Reactant of Route 5
beta-D-altropyranose
Reactant of Route 6
beta-D-altropyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.